Iozomic acid

Description

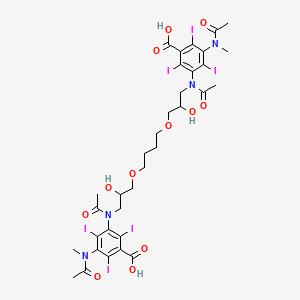

Iozomic acid is a nonionic iodine-containing X-ray contrast agent patented by Pharmacia Aktiebolag and primarily used for coronary angiography . As part of the "io-" stem family of compounds (indicative of iodine-based contrast media), it shares structural and functional similarities with other agents designed for diagnostic imaging. Its mechanism relies on iodine's high atomic number to enhance X-ray attenuation, enabling clear visualization of blood vessels and tissues. Currently, this compound remains under investigation, with research focusing on optimizing its safety and efficacy in cardiovascular imaging .

Properties

CAS No. |

31598-07-9 |

|---|---|

Molecular Formula |

C34H40I6N4O12 |

Molecular Weight |

1458.1 g/mol |

IUPAC Name |

3-[acetyl-[3-[4-[3-[N-acetyl-3-[acetyl(methyl)amino]-5-carboxy-2,4,6-triiodoanilino]-2-hydroxypropoxy]butoxy]-2-hydroxypropyl]amino]-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C34H40I6N4O12/c1-15(45)41(5)29-23(35)21(33(51)52)25(37)31(27(29)39)43(17(3)47)11-19(49)13-55-9-7-8-10-56-14-20(50)12-44(18(4)48)32-26(38)22(34(53)54)24(36)30(28(32)40)42(6)16(2)46/h19-20,49-50H,7-14H2,1-6H3,(H,51,52)(H,53,54) |

InChI Key |

PTZLONROPJVDRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(CC(COCCCCOCC(CN(C2=C(C(=C(C(=C2I)N(C)C(=O)C)I)C(=O)O)I)C(=O)C)O)O)C(=O)C)I |

Origin of Product |

United States |

Biological Activity

Iozomic acid, a compound of interest in pharmacological research, has garnered attention due to its diverse biological activities. This article presents an overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an organic acid, and its chemical structure contributes significantly to its biological properties. The molecular formula and structure influence its solubility, reactivity, and interaction with biological systems.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : Research indicates that this compound possesses antibacterial properties. It has been tested against various strains of bacteria, demonstrating varying degrees of effectiveness.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which can be beneficial in treating conditions characterized by chronic inflammation.

- Antioxidant Properties : this compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes the biological activities and minimum inhibitory concentrations (MICs) of this compound compared to other organic acids:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| This compound | 250-500 | Antibacterial |

| Citric Acid | >1000 | Antibacterial |

| Malic Acid | 1000 | Antibacterial |

| Salicylic Acid | 250-500 | Antibacterial |

Note: The MIC values indicate the concentration required to inhibit bacterial growth.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that this compound was more effective against Gram-negative bacteria compared to Gram-positive strains, with a notable MIC range that suggests moderate antibacterial potential .

- Anti-inflammatory Applications : In a clinical setting, this compound was used as part of a treatment regimen for patients suffering from inflammatory conditions. Observations noted a reduction in markers of inflammation within weeks of administration, supporting its role as an anti-inflammatory agent.

- Oxidative Stress Reduction : A research study focused on the antioxidant capacity of this compound demonstrated significant free radical scavenging activity. This suggests potential therapeutic applications in diseases where oxidative stress is a contributing factor.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Efficacy Against Specific Bacteria : In vitro tests showed that this compound effectively inhibited the growth of specific bacterial strains at concentrations lower than those required for other organic acids .

- Synergistic Effects : When combined with other compounds such as flavonoids, this compound exhibited enhanced antibacterial activity, suggesting potential for use in combination therapies.

- Safety Profile : Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses, although further studies are needed to establish long-term safety.

Chemical Reactions Analysis

Gas-Phase Formation Mechanism

Iodic acid forms efficiently in the gas phase through a two-step mechanism involving iodine oxides:

-

IOIO (iodooxy hypoiodite) reacts with ozone (O₃):

-

IOIO₄ hydrolyzes with water vapor:

This pathway dominates under atmospheric conditions, explaining HIO₃’s prevalence in the lower free troposphere .

Key Experimental Parameters

| Parameter | Value/Range | Impact on HIO₃ Formation |

|---|---|---|

| O₃ Concentration | 10–40 ppb | Non-rate-limiting above 10 ppb |

| Relative Humidity | 20–80% | Enhances IOIO₄ hydrolysis |

| Temperature | 243–298 K | Minimal effect on kinetics |

Autocatalytic Behavior in Aqueous Systems

HIO₃ participates in oscillatory reactions, such as the Belousov-Zhabotinskii (BZ) reaction , where it acts as an intermediate in bromine redox cycles. Key steps include:

-

Reduction of bromate (BrO₃⁻) by Ce(III):

-

Subsequent reactions involving HIO₃ and organic acids (e.g., malonic acid) .

Thermodynamic Stability and Formation Enthalpy

The standard enthalpy of formation () for HIO₃ is:

This value indicates moderate stability, favoring gas-phase synthesis over aqueous routes under low-humidity conditions.

Catalytic and Environmental Roles

-

Particle Formation : HIO₃ nucleates particles 10–100× more efficiently than sulfuric acid (H₂SO₄) due to its low volatility and high hygroscopicity .

-

Oxidation Pathways : Acts as a sink for iodine radicals (IO·), reducing ozone-depleting potential in the stratosphere.

Reaction Optimization Insights

While not directly addressing HIO₃, studies on reaction optimization highlight methodologies applicable to its synthesis:

Comparison with Similar Compounds

Structural and Functional Distinctions

- Ionic vs. Nonionic Agents: Compounds like ioglucomide and iodecimol are explicitly nonionic, reducing osmolality and associated risks (e.g., nephrotoxicity) compared to older ionic agents . This compound’s nonionic nature likely contributes to its safety profile in coronary procedures.

- Dimeric vs. Monomeric Agents: Iodecimol’s dimeric structure provides higher iodine content per molecule, improving imaging resolution in myocardial studies . In contrast, this compound’s monomeric form may prioritize rapid clearance.

Clinical and Industrial Progress

- Iodecimol and Iotriside: Developed by Schering A.-G., these agents reflect advancements in nonionic dimeric and monomeric designs, respectively, with broader regulatory approvals .

Q & A

Q. How can researchers ensure reproducibility when publishing findings on this compound’s novel applications?

- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (spectra, kinetic curves) in public repositories (e.g., Zenodo) and provide step-by-step protocols in supplementary materials. Use RRIDs for cell lines and antibodies to prevent misidentification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.